molecular formula C18H18N4O4 B11224121 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B11224121
M. Wt: 354.4 g/mol
InChI Key: LACIANKWOYUTJP-CQSZACIVSA-N
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Description

“3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide” is a synthetic organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide” typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzodiazepine core.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzodiazepine-pyridine intermediate and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group on the pyridine ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the benzodiazepine core, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological activities. Benzodiazepines are known to interact with the central nervous system, and this compound could be investigated for its effects on neurotransmitter receptors and ion channels.

Medicine

In medicine, the compound may have potential therapeutic applications. Benzodiazepines are commonly used as anxiolytics, sedatives, and anticonvulsants. This compound could be explored for similar uses or for novel therapeutic indications.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structural features may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide” would likely involve interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The pyridine moiety may also contribute to the compound’s activity by interacting with other receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: A benzodiazepine with potent anticonvulsant activity.

Uniqueness

“3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide” is unique due to the presence of the methoxypyridine moiety, which may impart additional pharmacological properties or enhance the compound’s activity. This structural feature distinguishes it from other benzodiazepines and may lead to novel applications in scientific research and medicine.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C18H18N4O4/c1-26-16-9-6-11(10-19-16)20-15(23)8-7-14-18(25)21-13-5-3-2-4-12(13)17(24)22-14/h2-6,9-10,14H,7-8H2,1H3,(H,20,23)(H,21,25)(H,22,24)/t14-/m1/s1

InChI Key

LACIANKWOYUTJP-CQSZACIVSA-N

Isomeric SMILES

COC1=NC=C(C=C1)NC(=O)CC[C@@H]2C(=O)NC3=CC=CC=C3C(=O)N2

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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